N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a morpholine ring, which is often incorporated into pharmaceuticals due to its ability to enhance solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the chromene derivative with an appropriate amine, such as 4-aminophenylacetic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Morpholine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the chromene core can interact with hydrophobic pockets in the target protein. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(piperidin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a piperidine ring instead of morpholine.
N-{4-[2-(pyrrolidin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide: Contains a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide provides unique properties such as enhanced solubility and bioavailability, which can be advantageous in pharmaceutical applications. Additionally, the combination of the chromene core with the morpholine moiety can result in unique biological activities not observed in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a compound that exhibits a range of biological activities, primarily due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene scaffold, which is known for its versatility in medicinal chemistry. The presence of the morpholine group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Structural Formula
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The chromene structure has been linked to anticancer properties. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell migration and invasion .
- Antimicrobial Effects : Research indicates that chromene derivatives can exhibit antimicrobial activities against various pathogens, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Properties : Compounds containing the chromene structure have demonstrated the ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
Anticancer Studies
In a study evaluating the cytotoxic effects of related chromene compounds on breast cancer cell lines (MCF-7), significant reductions in cell viability were observed. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent anticancer activity .
Antimicrobial Activity
Another study assessed the antimicrobial efficacy of chromene derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and morpholine groups can significantly affect the biological activity of the compound. Substituents on the phenyl ring can enhance or diminish activity against specific targets, highlighting the importance of molecular design in drug development .
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-20(24-9-11-28-12-10-24)13-15-5-7-17(8-6-15)23-21(26)18-14-16-3-1-2-4-19(16)29-22(18)27/h1-8,14H,9-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCWBZRMPRGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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